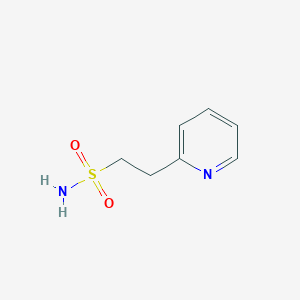

2-(Pyridin-2-yl)ethane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Pyridin-2-yl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 776287-41-3 . It has a molecular weight of 186.23 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H10N2O2S . The InChI key is provided in the source , which can be used to generate the exact 3D molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 186.23 .Applications De Recherche Scientifique

Sulfonamide Inhibitors and Medicinal Chemistry

Sulfonamide compounds, including 2-(Pyridin-2-yl)ethane-1-sulfonamide, have been significant in the development of synthetic bacteriostatic antibiotics for treating bacterial infections. Beyond their historical use, these compounds have found applications in various therapeutic areas. For example, sulfonamides are utilized in antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. This diversity underscores their importance in medicinal chemistry, leading to the development of highly valuable drugs and drug candidates for conditions such as cancer, glaucoma, inflammation, and dandruff. The adaptability of sulfonamides to target different biological pathways highlights their continued relevance in drug discovery and development (Gulcin & Taslimi, 2018).

Environmental Persistence and Degradation

This compound, as part of the broader class of sulfonamide drugs, has implications for environmental science, particularly concerning its persistence and degradation. Studies on polyfluoroalkyl chemicals, which can be structurally related or contain sulfonamide groups, have raised concerns about their environmental impact. These compounds, due to their stability and resistance to degradation, can accumulate in the environment, leading to potential ecological and human health risks. Research into the microbial degradation of such chemicals is crucial for understanding their fate in natural systems and developing strategies to mitigate their impact (Liu & Mejia Avendaño, 2013).

Therapeutic Potential and Drug Development

The therapeutic potential of sulfonamides, including this compound, extends across a broad spectrum of pharmacological activities. These compounds have been explored for antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase inhibition, antimalarial, anticancer, and other medicinal properties. The development of new, less toxic, and cost-effective sulfonamide-containing analogues remains a hot research topic, indicating the scaffold's versatility in drug development. Over 150 FDA-approved sulfur-based drugs are currently available, showcasing the sulfonamide group's significance in medicinal chemistry (Zhao et al., 2018).

Environmental and Human Health Impact

The presence of sulfonamides in the environment, particularly due to their widespread use in healthcare and veterinary medicine, has raised concerns about their impact on microbial populations and potential hazards to human health. Studies have highlighted the environmental persistence of these drugs, derived mainly from agricultural activities, and their role in altering microbial communities, which could pose global health risks. This emphasizes the need for effective risk management and regulatory actions to address the environmental dissemination of sulfonamides (Baran et al., 2011).

Propriétés

IUPAC Name |

2-pyridin-2-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHJUIQESWUGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

776287-41-3 |

Source

|

| Record name | 2-(pyridin-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)

![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)

![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)

![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)